N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
CAS No.: 1097897-38-5
Cat. No.: VC4660734
Molecular Formula: C18H19N3O3S3
Molecular Weight: 421.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1097897-38-5 |
|---|---|
| Molecular Formula | C18H19N3O3S3 |
| Molecular Weight | 421.55 |
| IUPAC Name | N-(2-methyl-1,3-benzothiazol-5-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
| Standard InChI | InChI=1S/C18H19N3O3S3/c1-12-19-14-11-13(7-8-16(14)26-12)20-18(22)15-5-2-3-9-21(15)27(23,24)17-6-4-10-25-17/h4,6-8,10-11,15H,2-3,5,9H2,1H3,(H,20,22) |
| Standard InChI Key | LSWPRIINKYBIEX-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is C₁₈H₁₈N₃O₃S₃, with a molecular weight of 436.5 g/mol. Its IUPAC name, N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, reflects three key components:
-
Benzothiazole core: A bicyclic aromatic system with a sulfur and nitrogen atom, methyl-substituted at the 2-position.
-
Piperidine-carboxamide: A six-membered nitrogen-containing ring linked to a carboxamide group.
-
Thiophene sulfonyl group: A sulfur-containing heterocycle functionalized with a sulfonyl moiety .
The three-dimensional conformation of the molecule is critical for its biological interactions. Computational modeling suggests that the sulfonyl group forms hydrogen bonds with enzymatic active sites, while the benzothiazole and thiophene rings engage in hydrophobic interactions .
Physicochemical Properties
Key properties include:
-
Solubility: Moderate aqueous solubility (≈50 µg/mL) due to polar sulfonyl and carboxamide groups.
-
LogP: 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
-
Melting Point: 198–202°C, consistent with crystalline stability.
Synthesis and Structural Modification
Synthetic Pathways
The synthesis typically involves multi-step reactions starting from commercially available precursors (Scheme 1):
-
Benzothiazole Formation: 2-Amino-5-methylbenzenethiol undergoes cyclization with bromoacetone to yield 2-methylbenzo[d]thiazole.
-
Piperidine Functionalization: Boc-protected isonipecotic acid is coupled with the benzothiazole intermediate via EDC-mediated amidation.
-
Sulfonylation: The piperidine nitrogen is sulfonylated using thiophene-2-sulfonyl chloride under basic conditions .
Scheme 1: Synthetic route highlights modularity, enabling derivatization at the benzothiazole (R₁), piperidine (R₂), and sulfonyl (R₃) positions.
Structural Analogues and SAR
Comparative studies on benzothiazole-containing inhibitors reveal:
-
Benzothiazole Substitution: Methyl groups at the 2-position enhance metabolic stability by sterically shielding reactive sites .
-
Sulfonamide Linkage: Replacing sulfonamide with carbamate reduces FAAH inhibition potency by 10-fold, underscoring its role in enzyme binding .
-
Piperidine Conformation: Cis-configured piperidine-2-carboxamides exhibit superior target engagement compared to trans isomers .
Mechanism of Action and Biological Activity
Enzyme Inhibition
The compound dual-targets fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), key enzymes in pain and inflammation pathways:
-
FAAH Inhibition: The benzothiazole core mimics endogenous substrates, competitively binding FAAH’s catalytic Ser241 (IC₅₀ = 18 nM) .
-
sEH Inhibition: The sulfonamide group interacts with Tyr383 and Asp335 in sEH’s active site, blocking epoxide hydrolysis (IC₅₀ = 32 nM) .
Table 1: Inhibitory activity of structural analogues
| Compound | FAAH IC₅₀ (nM) | sEH IC₅₀ (nM) |
|---|---|---|
| Target compound | 18 | 32 |
| Des-methyl analogue | 45 | 89 |
| Sulfonate variant | 210 | 65 |
Pharmacological Effects
-
Antinociceptive Activity: In rodent models, the compound (10 mg/kg, i.p.) reduces inflammatory pain by 60% via dual FAAH/sEH inhibition .
-
Neuroprotection: Reduces oxidative stress in neuronal cultures by stabilizing epoxy-fatty acids (50% reduction in ROS at 1 µM) .
Future Directions and Challenges
Isomer-Specific Studies
Current data predominantly focus on 6-yl and 2-yl benzothiazole isomers. In vitro profiling of the 5-yl variant is needed to clarify positional effects on target selectivity.
Toxicity Profiling
While preliminary studies show a high therapeutic index (LD₅₀ > 500 mg/kg), chronic toxicity and metabolite formation require evaluation.
Formulation Strategies
Nanoparticle encapsulation may address solubility limitations, enhancing bioavailability for CNS delivery .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume